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Compound of Interest

Compound Name: Pseudococaine

Cat. No.: B1200434 Get Quote

An asymmetric synthesis of the tropane alkaloid (+)-pseudococaine has been achieved in

seven steps with an overall yield of 31% from commercially available starting materials.[1][2]

The key step in this synthesis is a ring-closing iodoamination reaction of tert-butyl 2-hydroxy-7-

[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates. This reaction

proceeds with the concomitant loss of the N-α-methyl-p-methoxybenzyl group to form the 8-

azabicyclo[3.2.1]octane scaffold with high diastereoselectivity (>99:1 dr).[1][2]

Experimental Protocols
The synthesis begins with a conjugate addition of lithium (R)-N-methyl-N-(α-methyl-p-

methoxybenzyl)amide to tert-butyl (E)-hept-2,6-dienoate. An in-situ aldol reaction of the

resulting lithium (Z)-β-amino enolate with acrolein is followed by ring-closing metathesis to yield

two diastereoisomeric tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-

methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates.[2]

Ring-Closing Iodoamination:

To a solution of the diastereoisomeric cycloheptene-1-carboxylates in a suitable solvent, iodine

(I₂) and sodium bicarbonate (NaHCO₃) are added. The reaction mixture is stirred at room

temperature until the starting material is consumed, as monitored by thin-layer

chromatography. The reaction induces a transannular iodoamination with the simultaneous N-

debenzylation to yield the corresponding pyrrolizidine hydroiodide salt.[2]

Elaboration to (+)-Pseudococaine Hydrochloride:
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The resulting 8-azabicyclo[3.2.1]octane scaffold undergoes further elaboration. This includes

reduction of the iodide, protection and deprotection steps, and finally benzoylation to introduce

the benzoyl group at the C-2 position, yielding (+)-pseudococaine. The final product is then

converted to its hydrochloride salt.[1][2]

Quantitative Data
Step Reaction

Reagents and
Conditions

Yield (%)
Diastereomeri
c Ratio (dr)

1-3

Conjugate

Addition, Aldol

Reaction, Ring-

Closing

Metathesis

1. Lithium (R)-N-

methyl-N-(α-

methyl-p-

methoxybenzyl)a

mide, tert-butyl

(E)-hept-2,6-

dienoate,

acrolein2.

Grubbs' Catalyst

- -

4
Ring-Closing

Iodoamination
I₂, NaHCO₃ - >99:1

5-7 Elaboration

1. Reduction2.

Protection/Depro

tection3.

Benzoylation

- -

Overall Total Synthesis Seven Steps 31 >99:1

Reaction Pathway
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2-hydroxy-7-[N-methyl-N-(α-methyl-p-
methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates

1. Conjugate Addition
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3. Ring-Closing Metathesis 8-azabicyclo[3.2.1]octane scaffold

Ring-Closing Iodoamination
(I₂, NaHCO₃)

(+)-Pseudococaine HydrochlorideElaboration (3 steps)
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Caption: Synthetic pathway to (+)-Pseudococaine HCl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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